molecular formula C10H9NO6 B1631687 Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate CAS No. 52791-03-4

Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

Cat. No. B1631687
CAS RN: 52791-03-4
M. Wt: 239.18 g/mol
InChI Key: LJOUDGUKJXHDQH-UHFFFAOYSA-N
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Description

“Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate” is a nitrogen-containing heterocycle derivative. It has a molecular weight of 239.18 g/mol . The IUPAC name for this compound is "methyl 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylate" .


Molecular Structure Analysis

The molecular formula of “Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate” is C10H9NO6 . The InChI code for this compound is 1S/C10H9NO6/c1-15-10(12)6-4-8-9(17-3-2-16-8)5-7(6)11(13)14/h4-5H,2-3H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate” has a molecular weight of 239.18 g/mol . .

Scientific Research Applications

Enantioselective Synthesis

Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate: is used in the enantioselective synthesis of 1,4-benzodioxanes. These compounds are significant due to their presence in biologically active molecules with diverse therapeutic properties . The compound serves as a precursor in catalyst systems that enable the synthesis of enantiomerically enriched 1,4-benzodioxanes, which have applications ranging from α-adrenergic blocking to hepatoprotective activities .

Biological Activity Template

The compound acts as a template in the design and synthesis of a wide array of biologically active compounds. Its structure is pivotal in creating molecules with potential pharmacological applications, including antipsychotic and anxiolytic properties .

Pharmaceutical Testing

In pharmaceutical research, Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate is utilized as a reference standard to ensure the accuracy of analytical methods in drug testing and quality control processes .

Chemical Research and Development

This compound is involved in chemical R&D for developing new synthetic routes and methodologies. Its reactivity and structural features make it a valuable compound for testing new chemical reactions and processes .

Catalyst Development

The compound is instrumental in the development of catalysts for ring-closing metathesis, a critical reaction in organic synthesis. It helps in the creation of efficient catalyst systems that can be used at parts-per-million levels .

Nitrogen-Containing Heterocycle Research

As a nitrogen-containing heterocycle derivative, it is extensively studied for its applications in the synthesis of heterocyclic compounds, which are a cornerstone of medicinal chemistry.

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

methyl 6-nitro-2,3-dihydro-1,4-benzodioxine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6/c1-15-10(12)6-4-8-9(17-3-2-16-8)5-7(6)11(13)14/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOUDGUKJXHDQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

Synthesis routes and methods I

Procedure details

To a solution of 5.0 g. of 3,4-ethylenedioxybenzoic acid methyl ester in 5.0 mls. of glacial acetic acid is added dropwise 5.0 mls. of 70% nitric acid at 50°-60° C. After addition the reaction mixture is kept at 55° C. for one hour, then cooled and 50 mls. of ice water added. The resulting precipitate is recovered by filtering, water washed and dried to obtain 6-nitro-3,4-ethylenedioxybenzoic acid methyl ester, m.p. 115°-118° C.
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Synthesis routes and methods II

Procedure details

Nitric Acid (18 mL) was added dropwise to a solution of 15.0 g (77.3 mmol) of 2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid methyl ester in 45 mL of HOAc. The solution was heated at 60° C. for 1.5 h. An additional 9 mL of HNO3 was then added and heating was continued for 1.5 h at 70° C. The reaction was poured into ice-H2O and the solid product was collected, washed well with H2O and dried. Recrystallization from heptane-toluene yielded 16.8 g of the title compound as yellow crystals: mass spectrum (electron impact, m/e): 239.
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Synthesis routes and methods III

Procedure details

To a solution of methyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate (780 mg, 4.0 mmol) in acetic acid (3 mL) was added dropwise conc. HNO3 (4 mL) while keeping the temperature below 20° C. and the resulting reaction mixture was warmed to room temperature. After stirring for 1 hr, the mixture was poured onto ice-water with vigorous stirring. The resulting white precipitate was collected by vacuum filtration and dried under reduced pressure to yield methyl 7-nitro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate (889 mg, 92%). 1H NMR (DMSO-d6, 600 MHz) δ 7.64 (s, 1H), 7.30 (s, 1H), 4.41-4.38 (m, 4H), 3.80 (s, 3H); MS (ES+) m/z 240.0 (M+H)+
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4 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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